2-(2-Methyldiazinan-1-yl)acetonitrile
Description
2-(2-Methyldiazinan-1-yl)acetonitrile is a nitrogen-containing heterocyclic compound featuring a diazinane (1,3-diazinane) core substituted with a methyl group at the 2-position and an acetonitrile moiety at the 1-position.
Properties
CAS No. |
159583-33-2 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.2 g/mol |
IUPAC Name |
2-(2-methyldiazinan-1-yl)acetonitrile |
InChI |
InChI=1S/C7H13N3/c1-9-5-2-3-6-10(9)7-4-8/h2-3,5-7H2,1H3 |
InChI Key |
IYZNKKQOLDPKQC-UHFFFAOYSA-N |
SMILES |
CN1CCCCN1CC#N |
Canonical SMILES |
CN1CCCCN1CC#N |
Synonyms |
1(2H)-Pyridazineacetonitrile,tetrahydro-2-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Acetonitrile Derivatives
Key Observations :
- Diazinane vs. Piperazine : The replacement of diazinane with piperazine (as in ) introduces an additional nitrogen atom, increasing basicity and altering solubility.
- Substituent Effects : Electron-withdrawing groups (e.g., nitrile) lower electron density in the heterocyclic core, influencing reactivity in cross-coupling reactions.
- Melting Points : Benzimidazole derivatives () exhibit higher melting points (119–161°C) due to aromatic stacking, whereas triazole-thioacetonitriles () may have lower melting points due to flexible S-linkers.
Key Findings :
- Solvent Effects : Aprotic solvents (e.g., DMF) enhance yields in triazole-thioacetonitrile synthesis by minimizing alkaline hydrolysis.
- Time-Yield Trade-off : Benzimidazole derivatives require longer reaction times (up to 93 minutes) for optimal purity (93% yield).
Electronic and Reactivity Profiles
- HOMO/LUMO Analysis: Quantum chemical studies on diazinane analogs () reveal non-planar structures with HOMO/LUMO orbitals localized on the heterocyclic ring, suggesting preferential sites for electrophilic attacks.
- Nitrile Reactivity : The acetonitrile group in 2-(4-methoxyphenyl)-2-(piperazin-1-yl)acetonitrile () is highly susceptible to nucleophilic substitution, contrasting with the stabilized nitriles in aromatic systems (e.g., benzimidazole derivatives).
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